2-chloro-N-(1,1-dimethylhexyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20ClNO |
|---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
2-chloro-N-(2-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C10H20ClNO/c1-4-5-6-7-10(2,3)12-9(13)8-11/h4-8H2,1-3H3,(H,12,13) |
InChI Key |
VDCJKMQSIDZPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)NC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 1,1 Dimethylhexyl Acetamide
Established Synthetic Routes for Chloroacetamide Core Structures
The chloroacetamide moiety is a versatile functional group in organic synthesis. Its preparation relies on two key transformations: the formation of the amide bond and the introduction of a chlorine atom on the alpha-carbon.
Amidation Reactions for Acetamide (B32628) Formation
The formation of an amide bond is a cornerstone of organic chemistry. For N-substituted 2-chloroacetamides, the most direct and widely employed method is the acylation of a primary or secondary amine with chloroacetyl chloride or a related chloroacetic acid derivative. This reaction, a nucleophilic acyl substitution, involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent.
The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A variety of solvents and bases can be employed, with the choice often depending on the specific substrates and desired reaction conditions. The reaction generally proceeds efficiently at room temperature.
Table 1: Conditions for Synthesis of N-Substituted Chloroacetamides
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Aromatic Amines | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF (Tetrahydrofuran) | 3-6 h | 75-95 |
| Aromatic Amines | Triethylamine (TEA) | DMF (Dimethylformamide) | Few hours | Not specified |
| Aromatic Amines | Triethylamine (TEA) | DCM (Dichloromethane) | Few hours | Not specified |
| m-Aminophenol | K2CO3 (Potassium Carbonate) | THF (Tetrahydrofuran) | 4 h | Not specified |
Chlorination Strategies for the Alpha-Carbon
The introduction of the chlorine atom at the carbon adjacent to the carbonyl group (the alpha-carbon) is what defines the chloroacetamide structure. In the context of synthesizing 2-chloro-N-(1,1-dimethylhexyl)acetamide, this is most conveniently achieved by using a starting material that already contains the chloroacetyl group, such as chloroacetyl chloride.
However, general strategies for the α-chlorination of carbonyl compounds are well-established. These methods typically involve the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic chlorine source. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and molecular chlorine (Cl₂). For acyl chlorides, direct halogenation can be achieved using agents like N-chlorosuccinimide, often in the presence of an acid catalyst. These methods are fundamental for creating the reactive chloroacetyl moiety required for subsequent amidation.
Targeted Synthesis of this compound
The specific synthesis of this compound requires the preparation of its unique amine precursor followed by a coupling reaction.
Precursor Amine Synthesis: 1,1-dimethylhexylamine
The amine precursor, 1,1-dimethylhexylamine, also known as tert-octylamine, is a highly branched primary amine. Its synthesis is not trivial and is most effectively accomplished via the Ritter reaction. This reaction is a powerful method for preparing tertiary alkyl amines.
The process typically involves two main steps:
Amidation : Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is reacted with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like concentrated sulfuric acid. The acid protonates the alkene, generating a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation. Subsequent reaction with water leads to the formation of an N-alkyl amide, in this case, N-tert-octylacetamide.
Hydrolysis : The resulting N-tert-octylacetamide is then subjected to hydrolysis under strong basic conditions (e.g., heating with concentrated sodium hydroxide) to cleave the amide bond, yielding the desired 1,1-dimethylhexylamine and sodium acetate as a byproduct. The final amine product can then be purified by distillation.
Alternative nitriles, such as benzyl cyanide, can also be used in the Ritter reaction, which would produce N-tert-octyl phenylacetamide as the intermediate.
Coupling Reactions and Optimization Parameters
With 1,1-dimethylhexylamine in hand, the final step is the formation of the amide bond to yield this compound. This is achieved by reacting the primary amine with chloroacetyl chloride. The steric hindrance of the tertiary alkyl group on the amine requires careful consideration of reaction conditions to ensure efficient coupling.
The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is essential to scavenge the HCl produced.
Table 2: Potential Optimization Parameters for Synthesis
| Parameter | Variables and Considerations |
|---|---|
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are typically used to avoid reaction with the acyl chloride. |
| Base | A non-nucleophilic organic base like Triethylamine (TEA) or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to prevent competition with the primary amine. Inorganic bases like potassium carbonate can also be used. |
| Temperature | The reaction is often exothermic and may require initial cooling (e.g., 0 °C) during the addition of the acyl chloride, followed by stirring at room temperature to ensure completion. |
| Stoichiometry | A slight excess of the amine or acyl chloride may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. Equimolar amounts of amine and base are typically used. |
| Work-up | The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. Washing with dilute acid and base can remove unreacted starting materials and byproducts. The final product is often purified by recrystallization or chromatography. |
Derivatization and Analogue Synthesis Based on the this compound Scaffold
The this compound molecule possesses a key reactive site: the carbon-chlorine bond. The chlorine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a wide array of derivatives and analogues.
The chemical reactivity of N-aryl 2-chloroacetamides is well-documented and is primarily attributed to the facile replacement of the chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. For instance, reaction with sulfur nucleophiles like sodium hydrogen selenide can lead to the formation of diorganyl selenide compounds. This nucleophilic substitution can sometimes be followed by intramolecular cyclization to create diverse heterocyclic systems.
By applying these principles to the this compound scaffold, a variety of derivatives can be envisioned:
Amino Derivatives : Reaction with primary or secondary amines could yield N-substituted glycinamides.
Thioether Derivatives : Reaction with thiols or thiolate salts would produce thioether-containing acetamides.
Hydroxy/Alkoxy Derivatives : Substitution with water, alcohols, or alkoxides can introduce hydroxyl or ether functionalities, although this may require harsher conditions.
This synthetic versatility allows for the modification of the compound's physicochemical properties, which is a common strategy in medicinal chemistry and materials science for developing new molecules with tailored functions.
Nucleophilic Substitution Reactions at the Chlorine Atom
The primary site for chemical modification of this compound is the carbon atom bonded to the chlorine. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is a hallmark of α-halo amides and provides a versatile platform for the synthesis of a wide range of derivatives. researchgate.netresearchgate.net
Common nucleophilic substitution reactions that can be anticipated for this compound include reactions with nitrogen, sulfur, and oxygen nucleophiles. For instance, reaction with sodium azide in a polar aprotic solvent would be expected to yield 2-azido-N-(1,1-dimethylhexyl)acetamide. masterorganicchemistry.com Similarly, sulfur nucleophiles, such as thiourea, can displace the chloride to form isothiouronium salts, which can then be hydrolyzed to the corresponding thiol or cyclized to form thiazolidinone derivatives. researchgate.net
The general scheme for these reactions involves the attack of the nucleophile on the α-carbon, leading to the displacement of the chloride ion. The reaction conditions for such substitutions typically involve the use of a suitable solvent and may be facilitated by the addition of a base to neutralize the generated hydrochloric acid. ijpsr.info
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium azide (NaN₃) | Azido-acetamide |
| Thiourea | Thiourea (SC(NH₂)₂) | Isothiouronium salt / Thiazolidinone derivative |
| Amines | Ammonia, primary/secondary amines | Amino-acetamide |
| Alcohols/Phenols | Sodium alkoxide/phenoxide | Alkoxy/Aryloxy-acetamide |
| Thiols | Sodium thiolate | Thioether-acetamide |
Modifications of the Acetamide Moiety
The amide functional group in this compound offers additional avenues for chemical derivatization, primarily through hydrolysis or reduction.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 1,1-dimethylhexylamine and chloroacetic acid. The steric hindrance imposed by the bulky 1,1-dimethylhexyl group might influence the rate of hydrolysis compared to less hindered amides. nih.govarkat-usa.orgresearchgate.net Tertiary amides, in some cases, can be more readily hydrolyzed under specific non-aqueous alkaline conditions. arkat-usa.org
Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be employed to reduce the amide carbonyl group to a methylene group, thereby converting the acetamide into the corresponding N-(1,1-dimethylhexyl)ethylamine derivative. ucalgary.caorgosolver.comlibretexts.orgchemistrysteps.com This reaction provides a route to substituted amines from their amide precursors. The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-metal complex and subsequent reduction of the resulting iminium ion. ucalgary.caorgosolver.com
Structural Elaboration of the N-(1,1-dimethylhexyl) Group
Direct functionalization of the N-(1,1-dimethylhexyl) group presents a greater challenge due to the unactivated nature of the alkyl chain. The carbons in this group are sp³-hybridized and lack inherent reactivity. However, advanced synthetic methods could potentially be employed for its modification.
It is important to note that any chemical modification of the N-(1,1-dimethylhexyl) group would need to be compatible with the other functional groups present in the molecule, namely the chloroacetamide moiety.
Chemical Reactivity and Transformation Pathways of 2 Chloro N 1,1 Dimethylhexyl Acetamide
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary abiotic degradation pathway for chloroacetamide herbicides in aqueous environments. The reaction involves the cleavage of chemical bonds by the addition of water and can be significantly influenced by the pH of the surrounding medium. For 2-chloro-N-(1,1-dimethylhexyl)acetamide, hydrolysis can occur at both the chloroacetyl and the amide moieties of the molecule.
Under acidic conditions, the hydrolysis of chloroacetamides can proceed through two main pathways: cleavage of the amide bond and, to a lesser extent, nucleophilic substitution of the chlorine atom. The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The primary products of acid-catalyzed hydrolysis would be 1,1-dimethylhexylamine and chloroacetic acid from amide cleavage, and N-(1,1-dimethylhexyl)-2-hydroxyacetamide from the substitution of the chlorine atom.
Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound
| Pathway | Reactant | Products |
| Amide Cleavage | This compound + H₂O/H⁺ | 1,1-Dimethylhexylamine + Chloroacetic acid |
| Nucleophilic Substitution | This compound + H₂O/H⁺ | N-(1,1-dimethylhexyl)-2-hydroxyacetamide + HCl |
Note: This table is based on general mechanisms for chloroacetamide hydrolysis, as specific experimental data for this compound is limited.
In alkaline environments, the hydrolysis of chloroacetamides predominantly occurs via a bimolecular nucleophilic substitution (S_N2) reaction, where a hydroxide (B78521) ion attacks the carbon atom bearing the chlorine atom, leading to the formation of a hydroxy-substituted derivative. researchgate.net Amide bond cleavage can also occur under basic conditions, although it is generally less favored for chloroacetamides compared to the substitution reaction. researchgate.netnih.gov
The rate of base-catalyzed hydrolysis is also influenced by the steric environment around the reaction center. The bulky 1,1-dimethylhexyl group in this compound is expected to sterically hinder the backside attack of the hydroxide ion on the α-carbon, potentially slowing the rate of the S_N2 reaction. Studies on other sterically hindered amides have demonstrated a significant decrease in hydrolysis rates due to steric effects.
The primary product of base-catalyzed hydrolysis via the S_N2 pathway is N-(1,1-dimethylhexyl)-2-hydroxyacetamide. If amide cleavage occurs, the products would be 1,1-dimethylhexylamine and chloroacetic acid, which would exist as a carboxylate salt in the basic medium.
Table 2: Predicted Products of Base-Catalyzed Hydrolysis of this compound
| Pathway | Reactant | Products |
| S_N2 Substitution | This compound + OH⁻ | N-(1,1-dimethylhexyl)-2-hydroxyacetamide + Cl⁻ |
| Amide Cleavage | This compound + OH⁻ | 1,1-Dimethylhexylamine + Chloroacetate |
Note: This table is based on general mechanisms for chloroacetamide hydrolysis, as specific experimental data for this compound is limited.
Biotransformation Pathways (Non-Human Organisms and Systems)
Biotransformation by microorganisms is a critical process in the environmental degradation of many organic pollutants, including herbicides. Soil and aquatic microorganisms possess a diverse array of enzymes that can catalyze the breakdown of complex organic molecules.
The biotransformation of chloroacetamide herbicides has been shown to proceed through several key pathways, including N-dealkylation, C-dealkylation, dechlorination, and amide hydrolysis. researchgate.net The specific pathway and the rate of degradation are highly dependent on the microbial species present and the chemical structure of the herbicide.
For this compound, the highly branched and bulky 1,1-dimethylhexyl group is expected to pose a significant challenge for microbial enzymes. Steric hindrance can limit the access of the substrate to the active site of enzymes, thereby reducing the rate of biotransformation. researchgate.net
Potential biotransformation pathways for this compound include:
Dechlorination: The initial step in the degradation of many chlorinated compounds is the removal of the chlorine atom, which can be catalyzed by dehalogenase enzymes. This would result in the formation of N-(1,1-dimethylhexyl)acetamide.
Amide Hydrolysis: Amidase enzymes can cleave the amide bond, yielding 1,1-dimethylhexylamine and chloroacetic acid. The steric bulk of the N-substituent may hinder this process.
N-Dealkylation: While common for some chloroacetamides, the N-dealkylation of a tertiary alkyl group like 1,1-dimethylhexyl is generally more difficult for microbial enzymes to achieve compared to less branched alkyl groups. nih.gov
Certain microbial genera, such as Pseudomonas, are known for their metabolic versatility and ability to degrade a wide range of organic compounds, including amides and halogenated compounds. researchgate.netresearchgate.netoup.comnih.gov It is plausible that strains within this genus or other soil microorganisms could be involved in the breakdown of this compound, albeit likely at a slower rate compared to less sterically hindered chloroacetamides.
Table 4: Plausible Biotransformation Pathways for this compound in Non-Human Organisms
| Transformation Pathway | Key Enzyme Type | Primary Metabolites |
| Dechlorination | Dehalogenase | N-(1,1-dimethylhexyl)acetamide |
| Amide Hydrolysis | Amidase | 1,1-Dimethylhexylamine, Chloroacetic acid |
| N-Dealkylation | Monooxygenase/Dioxygenase | Chloroacetamide, 1,1-dimethyl-1-hexanol |
Note: This table presents hypothetical pathways based on known biotransformation mechanisms of chloroacetamides and the influence of steric hindrance.
Microbial Metabolism
Microbial communities in soil and water play a crucial role in the environmental fate of chloroacetamide compounds. The degradation of these molecules is often initiated by key enzymatic reactions that lead to a cascade of further transformations. For chloroacetamide herbicides, which typically feature an N-aryl substituent, common microbial metabolic pathways include N-dealkylation, C-dealkylation, dechlorination, and hydroxylation. researchgate.netbohrium.com
Several bacterial strains have been identified that can effectively degrade chloroacetamide herbicides. These include species from genera such as Paracoccus, Acinetobacter, Bacillus, Pseudomonas, and Sphingobium. bohrium.comnih.gov For instance, Paracoccus sp. strain FLY-8 has been shown to utilize six different chloroacetamide herbicides as a carbon source for growth. nih.gov The degradation process often begins with the cleavage of side chains attached to the nitrogen atom (N-dealkylation) or other parts of the molecule (C-dealkylation). researchgate.net
In aerobic bacteria, the degradation pathway for chloroacetamides commonly starts with an N/C-dealkylation reaction, which is then followed by hydroxylation of the aromatic ring and subsequent ring cleavage. bohrium.com In contrast, under anaerobic conditions, dechlorination is often the initial step in the breakdown of these compounds. bohrium.comnih.gov
One of the primary metabolites formed from the microbial degradation of many chloroacetamide herbicides is the corresponding 2-chloro-N-substituted acetamide (B32628) derivative, which results from N-dealkylation. researchgate.net This intermediate is then subject to further degradation. Another significant pathway involves the substitution of the chlorine atom. This can occur through hydrolytic dehalogenation, where the chlorine is replaced by a hydroxyl group, or through conjugation with glutathione (B108866), a common detoxification pathway in many organisms. acs.orgnih.gov This glutathione conjugate can be further metabolized, leading to the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, which are frequently detected metabolites of chloroacetamide herbicides in the environment. acs.orgnih.gov
The molecular structure of the chloroacetamide influences its biodegradability. For example, the length of the alkyl chain on the amide nitrogen can affect the rate of degradation, with longer chains sometimes leading to slower degradation. nih.gov Given the 1,1-dimethylhexyl group in this compound, its degradation rate and specific microbial pathways may differ from the more commonly studied N-aryl chloroacetamides.
Table 1: Microbial Genera Involved in Chloroacetamide Herbicide Degradation
| Microbial Genus | Reference |
| Paracoccus | nih.gov |
| Acinetobacter | bohrium.com |
| Bacillus | bohrium.com |
| Pseudomonas | bohrium.com |
| Sphingobium | bohrium.com |
| Stenotrophomonas | bohrium.com |
| Klebsiella | bohrium.com |
| Rhodococcus | researchgate.net |
| Nocardioides | researchgate.net |
| Mycobacterium | researchgate.net |
Enzyme-Mediated Transformations
The microbial degradation of this compound is mediated by specific enzymes that catalyze the key transformation steps. While the precise enzymes for this specific compound have not been characterized, research on analogous chloroacetamides points to the involvement of several key enzyme classes.
Hydrolases , particularly amidases and dehalogenases , are central to the breakdown of these compounds. Amidases catalyze the hydrolysis of the amide bond, which would break down this compound into chloroacetic acid and 1,1-dimethylhexylamine. This is a critical step in the detoxification and mineralization of the compound. bohrium.com
Dehalogenases are responsible for cleaving the carbon-halogen bond, a crucial step in detoxifying halogenated organic compounds. researchgate.netmdpi.com Hydrolytic dehalogenases, for instance, replace the chlorine atom with a hydroxyl group from a water molecule. researchgate.net This transformation significantly reduces the reactivity and toxicity of the molecule.
Glutathione S-transferases (GSTs) are another important class of enzymes involved in the metabolism of chloroacetamides. acs.orgnih.gov These enzymes catalyze the conjugation of the electrophilic chloroacetyl group with glutathione, a key cellular antioxidant. This reaction is a major detoxification pathway in plants and microorganisms, leading to the formation of a glutathione conjugate that is more water-soluble and less toxic. acs.orgnih.gov
Cytochrome P450 monooxygenases are also implicated in the metabolism of chloroacetamides. bohrium.com These versatile enzymes can catalyze a variety of oxidative reactions, including hydroxylation and dealkylation, which are often the initial steps in the degradation of complex organic molecules. bohrium.com
Table 2: Key Enzyme Classes in Chloroacetamide Transformation
| Enzyme Class | Function | Reference |
| Amidases/Hydrolases | Cleavage of the amide bond | bohrium.com |
| Dehalogenases | Removal of the chlorine atom | researchgate.netmdpi.com |
| Glutathione S-transferases (GSTs) | Conjugation with glutathione | acs.orgnih.gov |
| Cytochrome P450 Oxygenases | N/C-dealkylation, hydroxylation | bohrium.com |
Other Relevant Chemical Reactions
Beyond biological transformations, this compound can undergo chemical reactions, primarily driven by the reactivity of the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.
Hydrolysis is a significant abiotic degradation pathway. Under both acidic and basic conditions, the compound can be hydrolyzed. nih.govresearchgate.net Base-catalyzed hydrolysis often proceeds via an SN2 reaction, where a hydroxide ion displaces the chloride ion to form 2-hydroxy-N-(1,1-dimethylhexyl)acetamide. nih.govresearchgate.net In some cases, cleavage of the amide bond can also occur under basic conditions. nih.gov Acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups (if present in the N-substituent). nih.govresearchgate.net The rate and products of hydrolysis are influenced by the specific structure of the chloroacetamide. nih.gov
The electrophilic nature of the chloroacetyl group also allows for reactions with other environmental nucleophiles . For example, it can react with sulfur-containing nucleophiles, which is analogous to the enzymatic conjugation with glutathione. researchgate.net This reactivity is a key aspect of its chemical behavior and potential for transformation in various environments. researchgate.net
Environmental Fate and Transport of 2 Chloro N 1,1 Dimethylhexyl Acetamide
Adsorption and Desorption Dynamics in Soil Systems
No specific research findings on the adsorption and desorption dynamics of 2-chloro-N-(1,1-dimethylhexyl)acetamide in soil systems were found in the available scientific literature. While studies have been conducted on other chloroacetamide herbicides, this particular compound has not been the subject of published research in this area.
Influence of Soil Organic Matter on Sorption
There is no available data from scientific studies regarding the influence of soil organic matter on the sorption of this compound. For the broader class of chloroacetamide herbicides, soil organic matter is a key factor in their adsorption, but specific coefficients and the extent of this influence for this compound have not been determined.
Impact of Soil pH on Sorption
The impact of soil pH on the sorption of this compound has not been documented in the scientific literature. Research on other chloroacetamide herbicides has explored the role of pH, but these findings cannot be directly extrapolated to this compound without specific experimental data.
Effects of Soil Texture and Composition
Specific data on the effects of soil texture and composition on the adsorption and desorption of this compound are not available. General principles of soil science suggest that texture and composition would influence its environmental fate, but no studies have quantified these effects for this specific chemical compound.
Leaching Potential in Agricultural Soils
There is a lack of scientific information on the leaching potential of this compound in agricultural soils. Without data on its soil sorption characteristics and persistence, its mobility and potential to move through the soil profile to groundwater cannot be determined.
Volatilization from Soil and Water Surfaces
No studies were found that investigated the volatilization of this compound from soil or water surfaces. Therefore, its potential to be transported in the atmosphere is unknown.
Persistence and Dissipation Rates in Environmental Compartments
Specific data on the persistence and dissipation rates of this compound in various environmental compartments (soil, water, sediment) are not available in the published scientific literature. Consequently, its half-life and long-term environmental behavior have not been established.
Metabolite Identification and Persistence in Environmental Systems
Extensive literature searches did not yield specific data on the metabolite identification and persistence of this compound in environmental systems. While research is available for other chloroacetamide herbicides, the unique N-(1,1-dimethylhexyl) substitution in the target compound means that its metabolic pathways and the persistence of its potential metabolites cannot be accurately predicted based on existing data for other compounds in this class.
To provide a comprehensive understanding of the environmental fate of this compound, dedicated studies would be required to identify its degradation products in various environmental matrices such as soil and water. Such research would involve laboratory and field studies to determine the specific metabolites formed through biotic and abiotic degradation processes. Furthermore, the persistence of these metabolites, often measured by their half-life (DT50), would need to be established to fully assess their potential environmental impact. Without such specific studies, any discussion on the metabolites and their persistence would be speculative and not grounded in scientific evidence.
Biological Activities and Mechanisms of Action Non Human Systems for 2 Chloro N 1,1 Dimethylhexyl Acetamide
Herbicidal Activity and Efficacy
Detailed research findings on the herbicidal activity of 2-chloro-N-(1,1-dimethylhexyl)acetamide are not available. Chloroacetamide herbicides are generally known for their pre-emergent control of annual grasses and some broadleaf weeds. Their mechanism of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. However, specific studies detailing the efficacy, pre-emergent and post-emergent effects, or selective action profiles of this compound have not been identified.
Pre-emergent and Post-emergent Effects on Target Plants
There is no specific information available in the scientific literature regarding the pre-emergent or post-emergent effects of this compound on any target plant species.
Selective Action Profiles
Data on the selective action profile of this compound, detailing which plant species it may control and which it may not, is not documented in available research.
Antimicrobial Properties in Non-Clinical Contexts
While various N-substituted chloroacetamides have demonstrated antimicrobial properties, specific studies on the effects of this compound against bacteria and fungi in non-clinical contexts are absent from the current body of scientific literature. ijpsr.info The antimicrobial activity of chloroacetamides can vary significantly based on the nature of the N-substituent.
Effects on Bacteria
No research data was found that specifically investigates the antibacterial effects of this compound.
Effects on Fungi
There is no available information from scientific studies concerning the antifungal properties of this compound.
Interactions with Plant Biochemical Pathways
The general mechanism of action for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid (VLCFA) elongase, which disrupts several physiological processes in plants, including cell division and membrane formation. However, no studies have been published that specifically confirm or detail the interaction of this compound with plant biochemical pathways.
Inhibition of Very Long Chain Fatty Acid (VLCFA) Biosynthesis
The primary mode of action for chloroacetamide herbicides is the inhibition of very long-chain fatty acid (VLCFA) biosynthesis. VLCFAs are essential components of various cellular structures, including membranes and surface waxes, and play a critical role in cell division and expansion. Chloroacetamides target and inhibit the elongase enzymes responsible for the sequential addition of two-carbon units to fatty acid chains, a crucial step in the formation of VLCFAs. This disruption of VLCFA production leads to a cascade of metabolic and developmental issues in target plants, ultimately preventing their emergence and growth.
Other Enzymatic Target Interactions Relevant to Herbicidal Function
Beyond the primary target of VLCFA elongases, research suggests that chloroacetamide herbicides may interact with other enzymatic targets that contribute to their herbicidal efficacy. These secondary interactions can further disrupt plant metabolism and development. For instance, some studies on related chloroacetamides have indicated potential interference with the biosynthesis of other essential molecules or the function of enzymes involved in cell division. However, the specific secondary enzymatic targets of this compound are a subject of ongoing investigation.
Impact on Soil Microbial Communities and Activity
Alterations in Microbial Biomass
Studies on the effects of chloroacetamide herbicides on soil microbial biomass have shown varied results, often dependent on the specific compound, application rate, and soil type. In some cases, a transient decrease in microbial biomass has been observed shortly after application, followed by a recovery period. Conversely, some microbial populations may be able to utilize the herbicide or its breakdown products as a carbon or nitrogen source, leading to a potential increase in the biomass of specific microbial groups.
Shifts in Microbial Community Composition and Structure
The application of chloroacetamide herbicides can induce shifts in the composition and structure of soil microbial communities. Certain microbial species may be more tolerant to the herbicide and can thrive in its presence, while more sensitive species may decline. This can lead to a change in the relative abundance of different microbial phyla, such as Proteobacteria and Acidobacteria. For example, an increase in the abundance of Proteobacteria, particularly genera like Pseudomonas and Achromobacter, has been noted in some studies following the application of related chloroacetamides.
Gene Expression Related to Xenobiotic Degradation Pathways
The presence of a xenobiotic compound like this compound in the soil can trigger the expression of specific genes in microorganisms that are involved in its degradation. Microbes possess a wide array of enzymatic pathways to break down foreign chemical compounds. In-silico predictions and metagenomic studies have suggested that the application of chloroacetamides can lead to an increased expression of genes related to xenobiotic degradation pathways, indicating an adaptive response from the microbial community to metabolize the herbicide.
Structure Activity Relationship Sar Studies for N Substituted Chloroacetamides
Influence of the N-Alkyl Chain (e.g., 1,1-dimethylhexyl vs. other alkyl/aryl groups) on Biological Activity
The substituent group attached to the nitrogen atom of the acetamide (B32628) plays a pivotal role in determining the biological activity of N-substituted chloroacetamides. researchgate.net Properties such as the size, shape, lipophilicity, and branching of the N-alkyl chain significantly influence the compound's effectiveness. researchgate.netmdpi.com
Research indicates that lipophilicity, which is the ability of a compound to dissolve in fats, oils, and lipids, is a crucial factor. nih.gov A higher lipophilicity, often associated with a larger number of carbon atoms in the N-substituent, can enhance the molecule's ability to pass through the phospholipid bilayer of cell membranes, thereby reaching its target site more effectively. nih.govmdpi.com For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that compounds with halogenated p-substituted phenyl rings exhibit high lipophilicity and are among the most active. nih.gov
The structure of the alkyl chain itself is also determinant. Multivariate analysis of various N,N-disubstituted chloroacetamides has revealed that the classification of these compounds is primarily based on the total number of carbon atoms, which is directly linked to their lipophilicity. mdpi.com Furthermore, subtle differences, such as straight-chain versus branched alkyl substituents, can significantly impact their biological and environmental behavior. mdpi.com For example, principal component analysis distinguishes between derivatives with straight alkyl chains and those with branched alkyl substituents, like the 1,1-dimethylhexyl group. mdpi.com While straight-chain homologues may see varied effects on reactivity depending on the experimental system, branched alkyl groups have been observed to decrease hydrogenolysis rates compared to their straight-chain counterparts. researchgate.net This suggests that the steric factor, or the bulkiness of the group around the nitrogen atom, plays an essential role in the activity of this class of compounds. researchgate.net
The table below summarizes the influence of N-substituent properties on the activity of chloroacetamides.
| Property of N-Substituent | Influence on Biological Activity | Supporting Findings |
| Lipophilicity | Generally, higher lipophilicity enhances activity by improving cell membrane permeability. nih.gov | Derivatives with more than 10 carbon atoms cluster together in analyses, indicating lipophilicity is a primary classifier. mdpi.com Halogenated phenyl groups increase lipophilicity and activity. nih.gov |
| Chain Length | Increasing the size of the n-alkyl group can have opposing effects on reaction rates depending on the system (homogeneous vs. heterogeneous). researchgate.net | The total number of carbon atoms is a key determinant of a compound's biological profile. mdpi.com |
| Branching | Branched alkyl groups (like 1,1-dimethylhexyl) can decrease certain reaction rates compared to straight-chain isomers. researchgate.net | Principal Component Analysis (PCA) clearly separates and distinguishes between straight-chain and branched-chain derivatives. mdpi.com |
| Steric Hindrance | The steric factor around the nitrogen atom is considered to play an essential role in the compound's activity. researchgate.net | The shape and bulkiness of alkyl substituents are among the main factors influencing the toxicity of N-alkyl fluoroacetamides. researchgate.net |
Role of the Alpha-Chlorine Atom in Activity and Reactivity
The alpha-chlorine atom is a cornerstone of the chemical reactivity and biological activity of chloroacetamide herbicides. researchgate.net This halogen atom transforms the otherwise stable acetamide structure into a potent alkylating agent. researchgate.netnih.gov The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the easy replacement of this chlorine atom by various nucleophiles, such as those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net
The electrophilic nature of the carbon atom bonded to the chlorine is enhanced by the adjacent carbonyl group, making it susceptible to nucleophilic attack. nih.gov This reactivity is central to the herbicidal mode of action, which often involves the alkylation of crucial biological macromolecules within the target organism. A primary mechanism is the reaction with thiol groups (–SH), particularly the sulfhydryl group of cysteine residues in proteins or in the tripeptide glutathione (B108866) (GSH). nih.govacs.org Glutathione plays a vital role in detoxification processes in plants. The chloroacetamide herbicide reacts with GSH, leading to the formation of a conjugate and disrupting essential cellular processes. nih.gov
Studies have shown that the chloroacetamide group is highly reactive. For example, chloroacetamide-modified nucleotides react almost quantitatively with cysteine or glutathione within an hour, demonstrating a rapid nucleophilic displacement of the chlorine atom. acs.org This high reactivity, however, must be balanced; studies have indicated that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy, suggesting that phytotoxicity is not solely dependent on chemical reactivity but also on factors like lipophilicity, uptake, and mobility within the plant. nih.gov The reaction is generally considered to proceed via an intermolecular bimolecular nucleophilic substitution (SN2) mechanism. nih.gov
Stereochemical Considerations and Enantiomeric Effects
Many modern herbicides, including some chloroacetamides, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. csic.es Although enantiomers of the same compound have identical physical and chemical properties in an achiral environment, they can exhibit dramatically different biological activities. csic.esnih.gov This is because biological systems, such as enzyme active sites and receptors, are themselves chiral.
The chloroacetamide herbicide dimethenamid serves as a clear example. Due to an asymmetric carbon atom, it exists as two stereoisomers, S and R. sci-hub.se Studies have shown that the S-isomer is significantly more biologically active than the R-isomer. sci-hub.se In the green alga Scenedesmus acutus, the S-isomer strongly inhibited algal growth and fatty acid desaturation, similar to the herbicide alachlor (B1666766), while the R-isomer had no effect. sci-hub.se This stereospecificity provides strong evidence that dimethenamid acts on a specific primary target in lipid metabolism. sci-hub.se
This enantioselectivity has significant implications. Often, chiral herbicides are manufactured and applied as racemic mixtures (containing equal amounts of both enantiomers) because the synthesis of a single, pure enantiomer is more costly. csic.es However, this practice results in the release of a less active or inactive isomer into the environment, which may have unknown ecotoxicological effects on non-target organisms. csic.es For many chiral pesticides, one enantiomer is responsible for the desired activity, while the other may contribute disproportionately to environmental persistence or toxicity. nih.gov
| Herbicide | Isomer | Biological Activity |
| Dimethenamid | S-isomer | Strongly inhibits algal growth and fatty acid desaturation. sci-hub.se |
| R-isomer | No significant effect on algal growth or fatty acid desaturation. sci-hub.se | |
| Phenoxypropanoic acids (e.g., Dichlorprop) | R-enantiomer | Possesses greater herbicidal activity. csic.es |
| S-enantiomer | Less herbicidally active. csic.es |
Comparative Analysis with Other Chloroacetamide Herbicides (e.g., Dimethachlor, Alachlor)
Comparing 2-chloro-N-(1,1-dimethylhexyl)acetamide with established chloroacetamide herbicides like alachlor and dimethachlor highlights the importance of the N-substituent in defining the molecule's properties and biological activity. Chloroacetamide herbicides are known to be carcinogenic in rats, with the specific target organ varying between compounds (e.g., nasal turbinates for alachlor, liver tumors for metolachlor). nih.gov
The metabolic pathways of these herbicides are complex and crucial to their mode of action and toxicology. nih.gov For instance, alachlor is metabolized to an intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). nih.gov This intermediate is then further metabolized to 2,6-diethylaniline (DEA), which can be bioactivated into a reactive product. nih.gov
Alachlor features a 2,6-diethylphenyl group and an N-methoxymethyl group. Its biological activity is stereoselective, with the S-isomer showing strong inhibition of fatty acid desaturation in algae. sci-hub.se
Dimethachlor contains a 2,6-dimethylphenyl group and an N-2-methoxyethyl group.
This compound possesses a bulky, branched aliphatic N-substituent. Based on general SAR principles, the 1,1-dimethylhexyl group would confer high lipophilicity due to its eight carbon atoms. Its branched nature would introduce significant steric hindrance around the amide nitrogen, which is known to influence reactivity and biological activity. researchgate.netmdpi.com
The table below provides a structural comparison of these compounds.
| Compound | N-Substituent 1 | N-Substituent 2 | Key Structural Features |
| Alachlor | 2,6-diethylphenyl | methoxymethyl | Aromatic, dialkyl-substituted phenyl ring. nih.gov |
| Dimethachlor | 2,6-dimethylphenyl | 2-methoxyethyl | Aromatic, dialkyl-substituted phenyl ring. |
| This compound | 1,1-dimethylhexyl | Hydrogen | Aliphatic, branched, and bulky alkyl group. |
The differences in these N-substituents lead to variations in their physicochemical properties, such as solubility and lipophilicity, and in their biological properties, including uptake, metabolism, and interaction with the target site. researchgate.netnih.gov While alachlor and dimethachlor feature aryl groups, which contribute to a specific electronic and steric profile, the 1,1-dimethylhexyl group of the subject compound provides a distinct, highly lipophilic, and sterically hindered aliphatic profile.
Advanced Analytical Methodologies for 2 Chloro N 1,1 Dimethylhexyl Acetamide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 2-chloro-N-(1,1-dimethylhexyl)acetamide from reaction mixtures, impurities, or environmental matrices, as well as for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and detects the resulting ions, providing a unique fragmentation pattern that allows for its identification and quantification.
Hypothetical GC-MS Parameters: A typical analysis would involve injecting a solution of the compound into a GC equipped with a capillary column (e.g., a DB-5ms). The oven temperature would be programmed to ramp up, allowing for the separation of compounds. The mass spectrometer would be operated in electron ionization (EI) mode to generate a library-searchable mass spectrum.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For a compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The purity of the compound can be assessed by the presence of a single major peak in the chromatogram, and its concentration can be determined by comparing the peak area to that of a known standard.
Hypothetical HPLC Parameters:
Column: C18 reversed-phase column
Mobile Phase: A gradient of acetonitrile (B52724) and water
Detector: UV detector, monitoring at a wavelength where the amide chromophore absorbs.
Spectroscopic Characterization Techniques for Structure Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: This technique would provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. One would expect to see distinct signals for the protons on the chloromethyl group, the N-H proton (if present and not exchanged), and the various protons of the 1,1-dimethylhexyl group.
¹³C NMR: This would show the number of different types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the amide, the carbon of the chloromethyl group, and the carbons of the 1,1-dimethylhexyl substituent.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond (a sharp peak around 3300 cm⁻¹), the C=O bond of the amide (a strong absorption around 1650 cm⁻¹), and C-H bonds (around 2850-3000 cm⁻¹). The C-Cl stretch would appear in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, one would look for the molecular ion peak (M⁺) to determine the molecular weight of the compound. Characteristic fragmentation patterns would include the loss of a chlorine atom, the cleavage of the alkyl chain, and fragmentation of the amide group.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion. This accurate mass allows for the determination of the elemental formula of the compound, confirming that the observed molecule is indeed this compound.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing fundamental insight into their elemental composition. This method is instrumental in verifying the empirical formula of a synthesized compound like this compound and is a primary indicator of its purity. The technique quantitatively determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample.
The process involves the combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then passed through a series of detectors that measure the amount of each gas, allowing for the calculation of the percentage of each element in the original sample.
For this compound, with a chemical formula of C₁₀H₂₀ClNO, the theoretical elemental composition can be calculated based on its atomic constituents. These theoretical values serve as a benchmark against which the results from experimental elemental analysis are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct synthesis and high purity of the compound. ekb.eg
Deviations between the found and calculated values can indicate the presence of impurities, residual solvents, or incomplete reaction. For instance, a higher-than-expected carbon percentage might suggest the presence of a carbon-rich impurity, while a lower nitrogen value could imply that the compound is not the intended acetamide (B32628).
Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, this would be compared against the experimental results from an elemental analyzer.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 54.66 |
| Hydrogen | H | 1.01 | 20 | 20.20 | 9.20 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.14 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.38 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.28 |
| Total | 219.76 | 100.00 |
Methods for Analyzing Environmental Residues and Metabolites
The analysis of environmental residues and metabolites of this compound is crucial for understanding its environmental fate and potential impact. Given its classification as a chloroacetamide, a group known for its herbicidal activity, the analytical methods developed for other compounds in this class, such as acetochlor, alachlor (B1666766), and metolachlor, are highly relevant. nih.govusgs.gov These methods are designed to detect and quantify the parent compound and its degradation products at very low concentrations in complex environmental matrices like soil and water.
Common analytical techniques for the detection of chloroacetamide herbicides and their metabolites include gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comresearchgate.net These methods offer high sensitivity and selectivity, which are essential for distinguishing the target analytes from other compounds present in environmental samples.
Sample Preparation: Before instrumental analysis, a sample preparation step is necessary to extract the analytes from the environmental matrix and remove interfering substances. A widely used technique is solid-phase extraction (SPE), which can effectively concentrate the analytes and purify the sample. usgs.gov For soil samples, a dispersive solid-phase extraction (dSPE) method, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, can be employed. tandfonline.comhpst.cz
Instrumental Analysis:
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of the parent compound, this compound, due to its volatility. The gas chromatograph separates the components of the sample mixture, and the tandem mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the compound and its fragments. tandfonline.comusda.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly valuable for the analysis of the more polar metabolites of chloroacetamides, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. nih.govresearchgate.netwaters.com These metabolites are often more water-soluble and less volatile than the parent compound, making them more amenable to liquid chromatography.
The table below outlines a typical set of parameters for an LC-MS/MS method for the analysis of chloroacetamide metabolites, which would be applicable to the metabolites of this compound.
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Monitored Transitions | Specific precursor and product ions for each metabolite |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each analyte |
Common Metabolites: Based on studies of other chloroacetamide herbicides, the primary metabolites of this compound expected to be found in the environment are the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. usgs.govwaters.com The formation of these metabolites increases the water solubility of the compound, affecting its mobility and persistence in soil and groundwater.
The following table summarizes the key analytical methods and their applications in the analysis of this compound and its potential environmental residues.
| Analytical Method | Target Analytes | Environmental Matrix | Typical Limits of Quantification (LOQ) |
| GC-MS/MS | This compound (parent compound) | Soil, Water | 0.1 - 1.0 ng/g (soil), 0.01 - 0.1 µg/L (water) |
| LC-MS/MS | EthanESulfonic Acid (ESA) and Oxanilic Acid (OA) metabolites | Water, Soil Leachate | 0.05 - 0.2 µg/L |
Computational and Theoretical Investigations of 2 Chloro N 1,1 Dimethylhexyl Acetamide
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the interaction between a small molecule (ligand) and a protein receptor. The primary goals of molecular docking are to determine the binding mode and to estimate the binding affinity (the strength of the interaction), which is often expressed as a scoring function or binding energy.
The process involves computationally placing the ligand, in this case, 2-chloro-N-(1,1-dimethylhexyl)acetamide, into the active site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site. A scoring function is used to evaluate each pose, estimating the binding free energy. Lower scores typically indicate a more favorable binding interaction.
For N-substituted acetamide (B32628) derivatives, docking studies have been employed to explore their potential as inhibitors for various enzymes. For instance, studies on similar acetamide-containing compounds have used molecular docking to investigate interactions with targets like DNA gyrase, β-secretase (BACE-1), and cyclin-dependent kinases, providing insights into potential antimicrobial or therapeutic applications. benthamdirect.comnih.gov These studies help identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. researchgate.net
The prediction of binding affinity can be approached through several methods, ranging from the scoring functions in docking programs to more computationally intensive techniques like Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/GBSA). consensus.appnih.gov Machine learning and deep learning models are also increasingly used, trained on large datasets of known protein-ligand complexes and their experimental binding affinities to predict these values for new compounds. frontiersin.orgnih.gov
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule from first principles. rsc.org DFT is a widely used method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.netnih.gov For a molecule like this compound, DFT can provide accurate geometries, vibrational frequencies, and a host of electronic properties. nih.gov
The electronic structure of a molecule governs its reactivity. DFT calculations can elucidate this by determining the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
From these orbital energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of a molecule. researchgate.netscielo.org.mxworldscientific.com These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding how a molecule will behave in a chemical reaction.
| Descriptor | Symbol | Formula | Interpretation |
| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential | µ | µ = -(I+A)/2 | The tendency of electrons to escape from a system. |
| Chemical Hardness | η | η = (I-A)/2 | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index | ω | ω = µ²/2η | A measure of the energy lowering of a molecule when it accepts electrons. |
This table outlines key global reactivity descriptors calculated from HOMO and LUMO energies, providing insights into a molecule's electronic properties and reactivity.
Local reactivity descriptors, such as Fukui functions, can also be computed to predict which specific atoms within the this compound molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. calcus.cloud Molecules with flexible chains, such as the 1,1-dimethylhexyl group in this compound, can adopt numerous conformations. ucsb.edu These different conformations can have different energies, and the molecule will predominantly exist in its lowest-energy conformations.
Identifying the most stable conformer is crucial because the geometry of a molecule influences its physical, chemical, and biological properties. Computational methods can systematically or stochastically explore the conformational space of a molecule to find the various low-energy minima on its potential energy surface. acs.orgyoutube.com This typically involves rotating rotatable bonds and calculating the energy of each resulting conformer using molecular mechanics or quantum chemical methods. ucsb.edu The results can be visualized as a potential energy surface scan, which plots energy against one or more torsion angles to identify the most stable arrangements.
In Silico Prediction of Environmental Fate and Degradation Pathways
In silico models are widely used to predict the environmental fate of chemicals, estimating how they will move and persist in the air, water, and soil. metu.edu.tr These predictive tools are essential for regulatory assessment and for understanding the potential environmental impact of a compound like this compound.
Quantitative Structure-Property Relationship (QSPR) models are often employed for this purpose. nih.govfigshare.com These models correlate a molecule's structural features with its physicochemical properties, which in turn determine its environmental behavior. Key properties predicted include:
Water Solubility (logS): Affects how a chemical is distributed in aquatic environments.
Octanol-Water Partition Coefficient (logP or logKow): Indicates a chemical's tendency to partition between fatty tissues and water, suggesting its potential for bioaccumulation.
Vapor Pressure (logVP): Relates to a chemical's volatility and its distribution into the atmosphere.
Bioconcentration Factor (logBCF): Measures the accumulation of a chemical in an organism from water.
Software programs like Zeneth and tools within the EPA's EPI Suite use knowledge-based systems and QSPR models to predict degradation pathways. acs.org They contain libraries of known chemical reactions (e.g., hydrolysis, oxidation, photolysis) and apply them to the functional groups present in the query molecule to predict likely degradation products. acs.org This helps in assessing the persistence of the parent compound and identifying potential transformation products in the environment.
Predictive Modeling of Biological Activity (Non-Human)
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational method used to forecast the biological activity of a chemical based on its molecular structure. mdpi.com For a compound like this compound, which belongs to a class of chemicals known to have herbicidal properties, QSAR models can be developed to predict its efficacy against specific plant species or its potential toxicity to non-target organisms. mdpi.com
The QSAR modeling process involves several steps:
Data Collection: A dataset of structurally similar compounds with known experimental activity (e.g., herbicidal IC50 values) is compiled. nih.gov
Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule, representing its topological, electronic, or physicochemical properties.
Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) are used to build a mathematical model that correlates the descriptors with the observed biological activity. optibrium.comnih.govscholasticahq.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and generalizable.
Such models can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and optimize lead compounds to enhance desired activities (like potency against a target weed) while minimizing undesired effects (like toxicity to crops or other non-target species). awsjournal.orgacs.org
Ecotoxicological Considerations and Environmental Impact Non Human Organisms
Effects on Aquatic Organisms (e.g., Algae, Invertebrates, Fish)
There is currently no specific information available in scientific literature regarding the effects of 2-chloro-N-(1,1-dimethylhexyl)acetamide on aquatic organisms such as algae, invertebrates, and fish. Consequently, data on acute and chronic toxicity, including metrics like LC50 (lethal concentration for 50% of a population) and EC50 (effective concentration for 50% of a population), are not available for this particular compound.
Interactive Data Table: Aquatic Toxicity of this compound
| Organism Type | Species | Endpoint | Value | Source |
| Algae | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Invertebrates | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fish | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Impact on Terrestrial Non-Target Organisms (e.g., Soil Fauna)
Similarly, there is a lack of specific data on the impact of this compound on terrestrial non-target organisms, including soil fauna such as earthworms and microorganisms. Research detailing the effects on soil microbial communities, nitrogen fixation processes, and the general health of the soil ecosystem for this compound has not been identified.
Bioremediation Strategies and Environmental Attenuation
Due to the absence of specific studies on this compound, information regarding its environmental attenuation and potential bioremediation strategies is not available.
Microbial Degradation for Remediation
No studies have been found that specifically investigate the microbial degradation of this compound. Therefore, there is no information on microbial species or consortia capable of degrading this compound, nor have any degradation pathways been elucidated.
Phytoremediation Potential
There is no available research on the potential for using plants (phytoremediation) to remove or detoxify this compound from contaminated soil or water.
Q & A
Q. Table 1. Comparative Solvent Effects on Synthesis Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 6 | 78 |
| Acetonitrile | 37.5 | 4 | 85 |
| Toluene | 2.38 | 12 | 62 |
| Source: Adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
